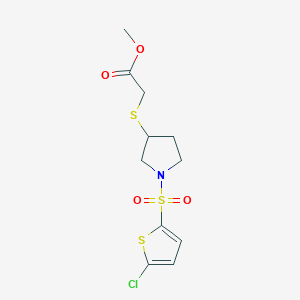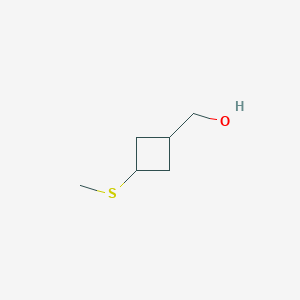![molecular formula C9H13N3S B2964875 2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile CAS No. 63499-87-6](/img/structure/B2964875.png)
2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AM-679 or A-796, and it belongs to the pyrrole class of compounds.
Mécanisme D'action
The mechanism of action of AM-679 is not fully understood, but it is believed to act as a DNA intercalator, which means that it binds to the DNA molecule and disrupts its normal structure and function. This leads to the inhibition of DNA replication and cell division, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
AM-679 has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It has also been found to induce apoptosis, which is a form of programmed cell death. In vivo studies have shown that it inhibits the growth of tumors and reduces the size of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AM-679 in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using AM-679 is that it is toxic to cells at high concentrations, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for the study of AM-679. One direction is to investigate its potential as an anti-cancer agent in clinical trials. Another direction is to study its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, more research is needed to explore the potential limitations and drawbacks of using AM-679 in lab experiments.
Conclusion
In conclusion, AM-679 is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its synthesis method is relatively simple, and it has been found to have a number of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also many future directions for its study, which makes it an exciting and promising compound for scientific research.
Méthodes De Synthèse
The synthesis method of AM-679 involves the reaction of 2-(methylsulfanyl)ethylamine with 4-methyl-1H-pyrrole-3-carbonitrile in the presence of a catalyst, such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield after purification. The purity of the product can be confirmed by using analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
AM-679 has been studied for its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, AM-679 has been investigated for its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In materials science, AM-679 has been studied for its potential as a building block for the synthesis of novel materials. In organic synthesis, AM-679 has been used as a precursor for the synthesis of various compounds.
Propriétés
IUPAC Name |
2-amino-4-methyl-5-(2-methylsulfanylethyl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-7(5-10)9(11)12-8(6)3-4-13-2/h12H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSCQLEWSLNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C#N)N)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B2964793.png)
![4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2964794.png)
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate](/img/structure/B2964795.png)
![Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2964801.png)

![N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2964806.png)
![N-(2,4-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2964807.png)
![3-{[3-(Dimethylamino)propyl]sulfamoyl}thiophene-2-carboxylic acid hydrochloride](/img/structure/B2964808.png)
![4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide](/img/structure/B2964810.png)



